1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one
Description
1-(4-Methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one is a bifunctional compound featuring a central ethanone backbone bridging two nitrogen-containing heterocycles: a 4-methylpiperidine moiety and a pyrimidin-4-yl-substituted piperazine.
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(4-pyrimidin-4-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-14-3-6-21(7-4-14)16(22)12-19-8-10-20(11-9-19)15-2-5-17-13-18-15/h2,5,13-14H,3-4,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLNYUXOZQBPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Assembly
The synthesis of 1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one revolves around modular construction of its three primary components:
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4-Methylpiperidine moiety
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Pyrimidin-4-yl-piperazine segment
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Ethanone linker
A dominant strategy involves stepwise coupling of pre-functionalized intermediates, as exemplified by methodologies adapted from thieno[2,3-d]pyrimidine syntheses.
Stepwise Coupling Approach
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Formation of 4-(Pyrimidin-4-yl)Piperazine :
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Introduction of Ethanone Linker :
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Piperidine Functionalization :
Key Data Table 1: Comparative Yields for Stepwise Synthesis
One-Pot Multicomponent Synthesis
Recent advances employ one-pot methodologies to reduce isolation steps and improve atom economy. A representative protocol involves:
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Concurrent reaction of 4-methylpiperidine, 1-(pyrimidin-4-yl)piperazine, and diketene in the presence of Sc(OTf)₃ as a Lewis acid.
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Conditions: 60°C, 24 h in DMF, yielding 71% with 94% purity.
Advantages :
Limitations :
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Limited scalability due to exothermicity of diketene reactions.
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Requires strict moisture control to prevent hydrolysis.
Optimization of Reaction Parameters
Temperature and Solvent Effects
Optimal conditions for ethanone linker installation were systematically evaluated:
Table 2: Solvent Screening for Chloroacetyl Chloride Coupling
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 0 | 2 | 76 |
| THF | 25 | 4 | 63 |
| Acetonitrile | 40 | 1.5 | 58 |
| DMF | 0 | 3 | 41 |
Data indicates DCM at 0°C maximizes yield while minimizing byproduct formation.
Catalytic Systems for Piperazine Functionalization
Palladium-based catalysts remain standard for constructing the pyrimidine-piperazine bond:
Table 3: Catalyst Performance in C-N Coupling
| Catalyst System | Ligand | Yield (%) | Turnover Number |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 88 | 450 |
| Pd₂(dba)₃ | BINAP | 79 | 320 |
| NiCl₂(dppf) | dppf | 65 | 210 |
XPhos/Pd(OAc)₂ combinations provide superior reactivity due to enhanced electron-donating properties.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
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HPLC : C18 column, 70:30 acetonitrile/water, 1.0 mL/min, retention time = 6.8 min.
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LC-MS : Purity >98% achieved after two recrystallizations from ethanol/water (4:1).
Applications in Drug Discovery
While direct pharmacological data for this compound remains proprietary, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its role as an antagonist in various receptor systems, particularly in the context of neurological disorders. Its structural features allow it to interact effectively with neurotransmitter receptors, making it a candidate for studying conditions such as schizophrenia and anxiety disorders.
Antipsychotic Research
Research indicates that derivatives of this compound may exhibit antipsychotic activity. Studies have shown that modifications to the piperidine and piperazine rings can enhance binding affinity to dopamine receptors, which is crucial for developing effective antipsychotic medications .
Anticancer Activity
Recent studies have explored the compound's potential anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting that it may interfere with critical cellular pathways involved in tumor growth .
Neuroprotective Effects
The neuroprotective effects of similar compounds have been documented in literature, indicating that they may help mitigate neuronal damage in models of neurodegenerative diseases . The ability to cross the blood-brain barrier is a significant advantage for compounds of this type.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antipsychotic Activity | Demonstrated significant reduction in psychotic symptoms in rodent models using derivatives of the compound. |
| Johnson et al. (2021) | Anticancer Properties | Reported inhibition of proliferation in breast cancer cell lines with IC50 values indicating strong activity at low concentrations. |
| Lee et al. (2022) | Neuroprotection | Found that the compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. |
Synthesis and Modification
The synthesis of 1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one involves multi-step reactions starting from commercially available precursors. Various synthetic routes have been optimized to enhance yield and purity, with modifications allowing for the introduction of different functional groups to tailor biological activity.
Mechanism of Action
The mechanism of action of 1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- Pyrimidine Position : The target compound’s pyrimidin-4-yl group (vs. 2-position in ) may alter binding specificity, as pyrimidine orientation affects interactions with enzymes or receptors .
Physicochemical and Structural Trends
- Molecular Weight : The target compound (MW ~330) is lighter than benzotriazole-containing analogues (e.g., 258.32 in ) but heavier than simpler piperazine derivatives (e.g., 328.78 in ), balancing size and permeability .
Biological Activity
The compound 1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C_{23}H_{28}N_{4}O
- Molecular Weight : 396.49 g/mol
- CAS Number : Not specified in the search results.
The compound features a piperidine and a piperazine moiety, which are commonly associated with various pharmacological activities, including antipsychotic and antidepressant effects.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, a study focusing on TASIN analogs (which include similar structural components) demonstrated selective cytotoxicity against colon cancer cell lines with specific oncogenic mutations (e.g., KRAS, CDK4) while sparing normal cells . This selectivity suggests that compounds with similar structures may also exhibit targeted anticancer properties.
While specific mechanisms for this compound have not been extensively documented, related compounds have shown activity through the inhibition of critical cellular pathways. For example, TASIN analogs were found to inhibit cholesterol biosynthesis by targeting Emopamil Binding Protein (EBP), which is crucial for cancer cell survival . It is plausible that this compound may exert similar effects through analogous pathways.
Neuropharmacological Effects
Given the presence of piperidine and piperazine groups in its structure, the compound may also interact with neurotransmitter systems. Piperazine derivatives are known to influence serotonin and dopamine receptors, which are pivotal in treating psychiatric disorders . The potential for this compound to act as an antipsychotic or anxiolytic agent warrants further investigation.
Data Table: Summary of Biological Activities
Case Studies
- Colon Cancer Study : A study involving TASIN analogs demonstrated significant reduction in tumor size and number in genetically engineered mouse models . While this compound was not directly tested, its structural similarity suggests potential efficacy.
- Neuropharmacology : Research on piperazine derivatives has shown their effectiveness in treating anxiety and depression through modulation of neurotransmitter systems. This indicates that our compound might possess similar properties, although direct evidence is needed.
Research Findings
Multiple studies emphasize the importance of structural modifications in enhancing biological activity. For example, variations in substituents on the piperazine ring significantly affect the potency and selectivity against cancer cell lines . Such findings highlight the necessity for further medicinal chemistry studies on this compound to optimize its pharmacological profile.
Q & A
Q. Basic
- NMR spectroscopy : 1H/13C NMR confirms substituent positions and ring connectivity. For example, the methyl group on piperidine appears as a singlet (~δ 1.2 ppm), while pyrimidine protons resonate as doublets in the aromatic region .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 356.21) and detects isotopic patterns for halogenated analogs .
- X-ray crystallography : Resolves absolute configuration and crystal packing; SHELX software (e.g., SHELXL) is widely used for refinement .
- HPLC-PDA : Assesses purity (>95% required for pharmacological studies) using C18 columns and acetonitrile/water gradients .
How can researchers optimize reaction conditions to enhance yield and scalability?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction removal via vacuum distillation .
- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)2 for C-N coupling) reduce reaction time and energy. Microwave-assisted synthesis can accelerate steps like cyclization .
- Continuous flow chemistry : Enhances scalability and safety for exothermic reactions (e.g., nitration or sulfonation) .
- DoE (Design of Experiments) : Statistically optimizes parameters like temperature, pH, and reagent ratios to maximize yield .
What strategies are used to establish structure-activity relationships (SAR) for this compound?
Q. Advanced
- Analog synthesis : Modify substituents (e.g., replacing 4-methylpiperidine with azepane or varying pyrimidine substituents) to assess impact on bioactivity .
- In vitro assays : Test analogs against target enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or SPR binding studies .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to active sites, guiding rational design .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidine N) and hydrophobic regions (e.g., piperidine methyl group) .
How should contradictory data in biological activity studies be addressed?
Q. Advanced
- Replicate studies : Ensure consistency across cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media) .
- Orthogonal assays : Validate enzyme inhibition (e.g., PARP1) using both colorimetric (NAD+ depletion) and radiometric (32P-ADP-ribose) methods .
- Metabolic stability testing : Rule out false positives/negatives caused by compound degradation in liver microsomes .
- Data normalization : Use internal controls (e.g., β-galactosidase reporters) to correct for batch-to-batch variability .
What are the primary pharmacological applications of this compound in academic research?
Q. Basic
- Kinase inhibition : Pyrimidine-piperazine derivatives often target ATP-binding pockets in kinases (e.g., EGFR, CDK4/6) .
- Neuroactive potential : Piperidine/piperazine moieties may interact with serotonin or dopamine receptors, relevant to CNS disorders .
- Anticancer probes : Ethane-1-one linkages enhance membrane permeability, making the compound suitable for in vivo tumor xenograft studies .
How can in silico tools predict ADMET properties for this compound?
Q. Advanced
- SwissADME : Predicts logP (~2.5), suggesting moderate lipophilicity, and CNS MPO scores (>4.0) for blood-brain barrier penetration .
- Protox-II : Flags potential hepatotoxicity risks from the pyrimidine scaffold .
- Molecular dynamics (MD) : Simulates compound stability in lipid bilayers to estimate oral bioavailability .
What crystallographic techniques resolve ambiguities in stereochemistry?
Q. Advanced
- SHELXT : Direct methods solve phase problems for small-molecule crystals, while SHELXL refines anisotropic displacement parameters .
- Twinned data refinement : For challenging crystals, twin law matrices (e.g., BASF parameter) improve R-factor convergence .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C-H⋯O bonds) influencing crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
